molecular formula C9H12N2O4 B10907968 3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10907968
M. Wt: 212.20 g/mol
InChI Key: LVRILIREBTXYKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5(2)11-7(8(12)13)4-6(10-11)9(14)15-3/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRILIREBTXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an ester or acid chloride. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in an organic solvent like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Variations at the 1-Position

1-Methyl vs. 1-Isopropyl Derivatives
  • 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6): Molecular Weight: 184.15 g/mol (C₇H₈N₂O₄).
  • Target Compound :
    • The bulkier isopropyl group may improve lipophilicity, influencing solubility and membrane permeability in biological systems .
1-(3-Chloropyridin-2-yl) Derivatives
  • 1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid :
    • Substitution with a chloropyridinyl group enhances insecticidal activity by interacting with nicotinic acetylcholine receptors in pests .

Substituent Variations at the 3-Position

Methoxycarbonyl vs. Ethoxycarbonyl
  • 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 199480-36-9):
    • Molecular Weight: 198.18 g/mol (C₈H₁₀N₂O₄).
    • The ethoxy group increases steric bulk and may slow ester hydrolysis compared to methoxy derivatives .
Trifluoromethyl Substitution
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :
    • The electron-withdrawing trifluoromethyl group enhances acidity (lower pKa) and stability, making it suitable for metal coordination in supramolecular chemistry .

Substituent Variations at the 5-Position

  • 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 139297-51-1):
    • A methoxy group at the 5-position instead of a carboxylic acid reduces water solubility but may improve bioavailability in hydrophobic environments .

Physicochemical and Functional Comparisons

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₉H₁₂N₂O₄ 212.20 1-isopropyl, 3-methoxycarbonyl Moderate lipophilicity
1-Methyl-3-(trifluoromethyl) C₆H₅F₃N₂O₂ 194.11 1-methyl, 3-CF₃ High acidity, thermal stability
3-Ethoxycarbonyl-1-methyl C₈H₁₀N₂O₄ 198.18 3-ethoxycarbonyl Slower hydrolysis kinetics
1-(3-Chloropyridin-2-yl)-3-methoxy C₁₀H₈ClN₃O₃ 253.64 Chloropyridinyl, 3-methoxy Insecticidal activity

Biological Activity

3-(Methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O4C_9H_{12}N_2O_4 with a molecular weight of 212.20 g/mol. The compound features a methoxycarbonyl group and an isopropyl substituent, which influence its biological activity.

PropertyValue
Molecular FormulaC9H12N2O4C_9H_{12}N_2O_4
Molecular Weight212.20 g/mol
CAS Number617709-78-1
PurityNot specified

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, the synthesized pyrazole derivatives were tested against various bacterial strains, showing promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 32 µg/mL to 128 µg/mL against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .

Antimalarial Activity

Another area of exploration is the antimalarial potential of pyrazole compounds. A structure–activity relationship study highlighted that modifications in the pyrazole structure can enhance antimalarial efficacy. For instance, certain derivatives demonstrated EC50 values in the low micromolar range, indicating potent activity against Plasmodium falciparum, the malaria-causing parasite .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study focused on synthesizing various pyrazole derivatives, including this compound. The researchers evaluated their biological activities through in vitro assays, revealing that specific structural modifications significantly enhanced their antibacterial and antifungal activities .

Study 2: Structure–Activity Relationship Analysis

In another study, the structure–activity relationships of several pyrazole derivatives were analyzed to determine how different substituents affect biological activity. The findings indicated that the presence of bulky groups like isopropyl at specific positions increased the compound's efficacy against certain pathogens .

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